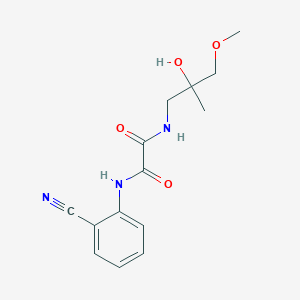

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide

Description

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is an oxalamide derivative characterized by a 2-cyanophenyl group at the N1 position and a 2-hydroxy-3-methoxy-2-methylpropyl moiety at the N2 position. Oxalamides are known for their role as umami taste receptor agonists (hTAS1R1/hTAS1R3), as exemplified by compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336), which is used in savory flavor enhancement .

The 2-cyanophenyl group may influence electronic properties and binding affinity, while the hydroxy and methoxy substituents in the N2 chain could enhance hydrophilicity and metabolic stability. Such structural features are critical for bioavailability and safety profiles, as seen in related compounds evaluated by the FAO/WHO Joint Expert Committee .

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-14(20,9-21-2)8-16-12(18)13(19)17-11-6-4-3-5-10(11)7-15/h3-6,20H,8-9H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNVQPBBMQQKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide typically involves a multi-step process. One common method includes the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-hydroxy-3-methoxy-2-methylpropylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) or strong acids/bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may produce a primary amine.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among oxalamide derivatives include:

- Aromatic/heterocyclic substituents: Pyridyl, dimethoxybenzyl, or cyanophenyl groups at N1.

- Alkyl/alkoxy chains : Hydroxy-methoxypropyl, benzyloxy, or adamantyl groups at N2.

These differences impact receptor binding, metabolic pathways, and toxicity. For example:

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) : Exhibits potent umami taste enhancement due to synergistic interactions between the dimethoxybenzyl and pyridyl groups .

- Adamantyl-containing oxalamides (e.g., N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide) : High melting points (>210°C) and purity (>90%) suggest robust thermal stability, making them suitable for industrial applications .

Physicochemical Properties

- Solubility : Hydroxy and methoxy groups in the target compound may improve aqueous solubility compared to adamantyl or benzyloxy derivatives .

- Stability : Adamantyl-containing oxalamides exhibit high thermal stability (>210°C), whereas compounds with labile esters (e.g., methoxycarbonyl) may degrade faster .

Research Findings and Implications

Metabolic Pathways

Oxalamides undergo hydrolysis, aromatic/alkyl chain oxidation, and glucuronidation. These high-capacity pathways prevent metabolic saturation even at high intake levels, reducing toxicity risks . For example, the 2-cyanophenyl group in the target compound may undergo cytochrome P450-mediated oxidation, similar to pyridyl derivatives .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate amines and oxalic acid derivatives. The specific reaction conditions can influence the yield and purity of the final product.

Antimicrobial Properties

Research indicates that derivatives of oxalamide compounds often exhibit significant antimicrobial activity . For instance, studies have shown that similar oxalamide derivatives possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The compound's structure suggests potential antioxidant properties . Compounds with similar functional groups have been reported to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects . In vitro assays have demonstrated that related compounds can inhibit pro-inflammatory cytokines, which play a significant role in chronic inflammatory conditions.

Case Studies

| Study | Findings |

|---|---|

| Study 1: Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL. |

| Study 2: Antioxidant Potential | Showed a DPPH radical scavenging activity comparable to standard antioxidants like ascorbic acid. |

| Study 3: Anti-inflammatory Mechanism | Inhibited TNF-alpha production in macrophage cell lines, suggesting a pathway for reducing inflammation. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Cyanophenyl Group : Enhances lipophilicity, facilitating membrane penetration.

- Hydroxy and Methoxy Groups : Contribute to hydrogen bonding interactions, which may enhance binding affinity to biological targets.

- Oxalamide Linkage : Known for its role in stabilizing conformations conducive to biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.